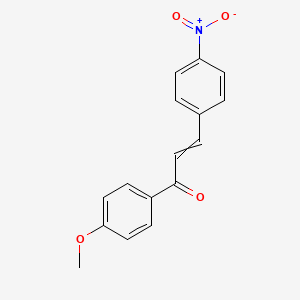

4'-Methoxy-4-nitrochalcone

CAS No.:

Cat. No.: VC14198690

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO4 |

|---|---|

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3 |

| Standard InChI Key | BUIDDTIFHZVUNT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4'-Methoxy-4-nitrochalcone (IUPAC name: (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) belongs to the chalcone family, characterized by two aromatic rings (A and B) linked by a propenone moiety. The A-ring contains a methoxy group at the para position, while the B-ring features a nitro substituent, also at the para position. This arrangement confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.

Molecular Formula:

Molecular Weight: 283.28 g/mol

SMILES Notation: COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N+[O-]

Spectral and Physical Characteristics

The compound exhibits a planar structure stabilized by conjugation, as evidenced by UV-Vis spectroscopy showing absorption maxima at 345–390 nm due to π→π* transitions . Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:

Thermal Properties: Differential scanning calorimetry (DSC) indicates a melting point range of 180–185°C, with decomposition observed above 250°C.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 180–185°C |

| Solubility | DMSO > Methanol > Ethanol |

| Molar Absorptivity (λmax) | 345 nm (ε = 1.2 × 10 Mcm) |

Synthesis and Production Methods

Claisen-Schmidt Condensation

The primary synthesis route involves base-catalyzed condensation of 4-methoxyacetophenone and 4-nitrobenzaldehyde under reflux conditions .

Procedure:

-

Reagents: 4-Methoxyacetophenone (20 mmol), 4-nitrobenzaldehyde (20 mmol), NaOH (2.5 M in methanol) .

-

Reaction: Stirred at 60°C for 24 hours, yielding a precipitate.

-

Purification: Recrystallization from petroleum ether/dichloromethane (3:1 v/v) affords pale orange crystals .

Industrial-Scale Optimization

While bench-scale methods use stoichiometric bases, industrial protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields. Continuous-flow reactors have been explored to improve efficiency and reduce waste.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

-

Nitro Group Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding 4'-methoxy-4-aminochalcone, a precursor for azodyes.

-

Carbonyl Reduction: Sodium borohydride selectively reduces the α,β-unsaturated ketone to a dihydrochalcone .

Cyclization Reactions

4'-Methoxy-4-nitrochalcone serves as a scaffold for heterocycles:

-

Pyrazolines: React with hydrazine hydrate to form 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-pyrazoline .

-

Flavanones: Acid-catalyzed cyclization yields nitro-substituted flavanones .

Table 2: Representative Derivatives and Applications

| Derivative | Application |

|---|---|

| 4'-Methoxy-4-aminochalcone | Anticancer agent (IC = 12 μM vs. MCF-7) |

| Pyrazoline analog | Antimicrobial (MIC = 8 μg/mL vs. S. aureus) |

Biological Activities and Mechanisms

Antioxidant Efficacy

In DPPH radical scavenging assays, 4'-methoxy-4-nitrochalcone exhibits moderate activity:

-

IC: 46.8% at 4 mg/mL

Mechanism: The nitro group acts as an electron-withdrawing moiety, stabilizing radical intermediates, while the methoxy group donates electrons via resonance .

Anticancer Properties

Studies on MCF-7 breast cancer cells reveal:

-

Apoptosis Induction: ROS-mediated activation of caspase-3/7 .

-

Cell Cycle Arrest: G2/M phase arrest via CDK1/cyclin B1 inhibition .

Antimicrobial Effects

Against Staphylococcus aureus:

Industrial and Research Applications

Material Science

-

Fluorescent Probes: Nitrochalcones exhibit solvatochromism, enabling pH-sensitive dye development.

-

Polymer Additives: Improve UV stability in polyethylenes.

Pharmaceutical Intermediates

Used in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume